molecular formula C22H26N4O3S B2717688 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide CAS No. 304864-47-9

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide

Cat. No.: B2717688
CAS No.: 304864-47-9
M. Wt: 426.54
InChI Key: ZTYRTERFXYSEDL-UHFFFAOYSA-N
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Description

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide is a complex organic compound with a molecular formula of C22H26N4O3S and a molecular weight of 426.532 Da . This compound is known for its unique structural features, which include an adamantane core, a sulfamoyl group, and a pyrimidinyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane core, followed by the introduction of the sulfamoyl group and the pyrimidinyl moiety. Common reagents used in these reactions include adamantane derivatives, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The pyrimidinyl moiety may interact with nucleic acids or other cellular components, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core with a sulfamoyl and pyrimidinyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research applications .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-14-6-7-23-21(24-14)26-30(28,29)19-4-2-18(3-5-19)25-20(27)22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17H,8-13H2,1H3,(H,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYRTERFXYSEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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